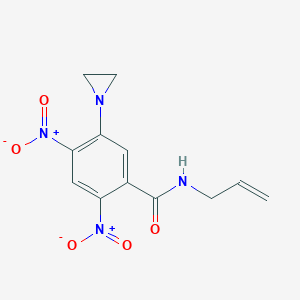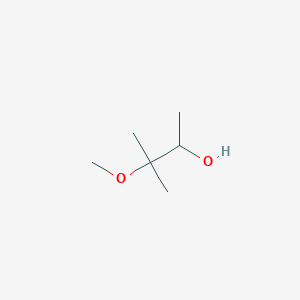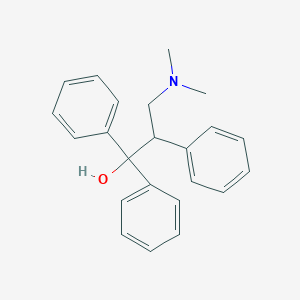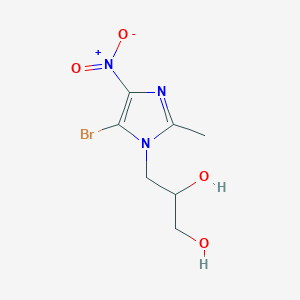
2-(2,2-Diethyl-1-phenylbutoxy)carbonylbenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,2-Diethyl-1-phenylbutoxy)carbonylbenzoic acid is an organic compound with the molecular formula C22H26O4 and a molecular weight of 354.4394 g/mol . This compound is known for its unique structure, which includes a benzoic acid moiety linked to a 2,2-diethyl-1-phenylbutoxy group. It is used in various scientific research applications due to its distinct chemical properties.
Métodos De Preparación
The synthesis of 2-(2,2-Diethyl-1-phenylbutoxy)carbonylbenzoic acid typically involves the reaction of benzoic acid derivatives with 2,2-diethyl-1-phenylbutanol under specific conditions. One common method is the esterification reaction, where benzoic acid is reacted with 2,2-diethyl-1-phenylbutanol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include additional purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Análisis De Reacciones Químicas
2-(2,2-Diethyl-1-phenylbutoxy)carbonylbenzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
2-(2,2-Diethyl-1-phenylbutoxy)carbonylbenzoic acid has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: This compound can be used in the study of enzyme interactions and metabolic pathways due to its unique structure.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-(2,2-Diethyl-1-phenylbutoxy)carbonylbenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, leading to various biological effects .
Comparación Con Compuestos Similares
2-(2,2-Diethyl-1-phenylbutoxy)carbonylbenzoic acid can be compared with other similar compounds, such as:
2-(2,2-Dimethyl-1-phenylbutoxy)carbonylbenzoic acid: Similar structure but with methyl groups instead of ethyl groups.
2-(2,2-Diethyl-1-phenylpropoxy)carbonylbenzoic acid: Similar structure but with a propoxy group instead of a butoxy group.
2-(2,2-Diethyl-1-phenylbutoxy)carbonylphenylacetic acid: Similar structure but with a phenylacetic acid moiety instead of a benzoic acid moiety.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
5350-78-7 |
|---|---|
Fórmula molecular |
C22H26O4 |
Peso molecular |
354.4 g/mol |
Nombre IUPAC |
2-(2,2-diethyl-1-phenylbutoxy)carbonylbenzoic acid |
InChI |
InChI=1S/C22H26O4/c1-4-22(5-2,6-3)19(16-12-8-7-9-13-16)26-21(25)18-15-11-10-14-17(18)20(23)24/h7-15,19H,4-6H2,1-3H3,(H,23,24) |
Clave InChI |
WDBURNJRJIREPN-UHFFFAOYSA-N |
SMILES canónico |
CCC(CC)(CC)C(C1=CC=CC=C1)OC(=O)C2=CC=CC=C2C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![n-[2-(Biphenyl-4-yl)ethyl]-2-phenylacetamide](/img/structure/B14000533.png)


![N,N'-(Propane-1,2-diyl)di(tricyclo[3.3.1.1~3,7~]decane-1-carboxamide)](/img/structure/B14000560.png)
![2-([5-(2,6-Dichloro-4-pyridyl)-4-methyl-4H-1,2,4-triazol-3-YL]thio)-1-phenylethan-1-one](/img/structure/B14000568.png)





![4-[2-(4,4-Dimethyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]-1-methylpiperidin-4-ol](/img/structure/B14000614.png)
